molecular formula C7H7BrN2O B599404 Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide CAS No. 107934-07-6

Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide

Katalognummer: B599404
CAS-Nummer: 107934-07-6
Molekulargewicht: 215.05
InChI-Schlüssel: PJOZBNHDUCMZTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide is a heterocyclic organic compound featuring a fused imidazole-pyridine core with a ketone group at the 2-position and a hydrobromide counterion. This compound belongs to the imidazo[1,2-a]pyridine family, which is renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties . The hydrobromide salt form enhances solubility in polar solvents, making it advantageous for pharmaceutical formulations. Its synthesis often involves S-alkylation and alkaline treatment of pyridinium salts, as demonstrated by Abe et al. .

Eigenschaften

IUPAC Name

3H-imidazo[1,2-a]pyridin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.BrH/c10-7-5-9-4-2-1-3-6(9)8-7;/h1-4H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOZBNHDUCMZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C=CC=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657479
Record name Imidazo[1,2-a]pyridin-2(3H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107934-07-6
Record name Imidazo[1,2-a]pyridin-2(3H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Base-Mediated Cyclization

A metal-free protocol involves the condensation of 2-aminopyridinium bromides with thiophenols or sodium sulfinates under basic conditions. For example, potassium hydroxide facilitates the formation of 3-sulfenylimidazo[1,2-a]pyridin-2(3H)-ones (38a ) at ambient temperatures via intramolecular amidation (Scheme 1). The reaction proceeds through initial base-mediated cyclization, followed by thiophenol insertion and tautomerization to yield the keto-enol equilibrium product. Acidic workup stabilizes the hydrobromide salt, achieving yields of 70–85%.

Table 1: Representative Conditions for Base-Mediated Synthesis

Starting MaterialBaseTemperatureYield (%)
2-Aminopyridinium bromideKOH25°C82
2-Aminopyridinium bromideNoneReflux78

Phosphorus Tribromide-Mediated Reduction

Patent-Scale Synthesis

A patented industrial method (EP1539751B1) outlines a two-step process for synthesizing imidazo[1,2-a]pyridine-3-acetamide hydrobromide derivatives:

  • Condensation : Reacting 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with N,N-dimethylglyoxylamide hemi-hydrate in methyl isobutyl ketone (MIBK) at 60–80°C yields a hydroxyamide intermediate.

  • Reduction : Treating the intermediate with phosphorus tribromide (PBr₃) in tetrahydrofuran (THF) generates a hydrobromide salt precipitate, isolated via filtration (86% yield).

Key Advantages :

  • Solvent Choice : MIBK enables azeotropic water removal, enhancing reaction efficiency.

  • Precipitation : The hydrobromide salt precipitates directly, simplifying purification.

Table 2: Optimization of PBr₃ Reduction

PBr₃ EquivalentsSolventTemperatureYield (%)
3THF40°C86
2MIBK60°C68

Microwave-Assisted Cyclization

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times for imidazo[1,2-a]pyridine synthesis. Kusy et al. demonstrated that 2-aminopyridines and bromomalonaldehyde in ethanol–water media under microwave conditions (100–150°C, 10–15 minutes) form 3-carbaldehyde intermediates, which are subsequently oxidized to the corresponding hydrobromide salts. This method achieves yields of 75–90% with minimal byproduct formation.

Mechanistic Insight :

  • Exocyclic amine attack on bromomalonaldehyde.

  • Water elimination and intramolecular cyclization.

  • Bromide expulsion and acid-mediated salt formation.

Copper Silicate-Catalyzed Heterocyclization

Eco-Friendly Catalysis

Copper silicate nanoparticles in ethanol under reflux catalyze the cyclization of 2-aminopyridines with α-bromo ketones (e.g., phenacyl bromide) to form imidazo[1,2-a]pyridines. While this method primarily targets neutral derivatives, post-synthetic treatment with hydrobromic acid (HBr) yields the hydrobromide salt.

Table 3: Catalytic Performance of Copper Silicate

SubstrateCatalyst Loading (%)Time (h)Yield (%)
Phenacyl bromide10289
4-Methoxyphenacyl bromide102.585

Comparative Analysis of Methodologies

Yield and Scalability

  • Phosphorus Tribromide Method : Highest scalability (patent-scale) but requires hazardous PBr₃.

  • Microwave Synthesis : Rapid and high-yielding but limited to small batches.

  • Copper Silicate Catalysis : Eco-friendly but necessitates an additional acidification step.

Environmental Impact

  • Green Metrics : Base-mediated and copper-catalyzed methods align with green chemistry principles due to lower toxicity and catalyst reusability.

  • Waste Generation : PBr₃ methods produce phosphoric acid waste, requiring neutralization .

Analyse Chemischer Reaktionen

Types of Reactions

Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce reduced imidazo[1,2-a]pyridine derivatives. Substitution reactions can lead to a wide range of functionalized imidazo[1,2-a]pyridine compounds .

Wissenschaftliche Forschungsanwendungen

Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of imidazo[1,2-a]pyridin-2(3H)-one hydrobromide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. The exact mechanism depends on the specific application and target. In the case of anticancer activity, imidazo[1,2-a]pyridin-2(3H)-one derivatives may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride

The hydrochloride analog shares the same core structure but differs in counterion. Key distinctions include:

Property Imidazo[1,2-a]pyridin-2(3H)-one Hydrobromide Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride
Molecular Formula C₈H₇N₂O·HBr C₈H₇N₂O·HCl
Molecular Weight 243.07 g/mol 198.62 g/mol
Solubility Highly soluble in water Moderately soluble in polar solvents
Stability Stable under ambient conditions Hygroscopic due to chloride

The hydrobromide form exhibits superior stability and solubility, making it preferable for long-term storage and aqueous formulations.

(E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one

This derivative introduces a fluorophenyl-hydroxymethylene substituent at the 3-position, altering electronic and steric properties . Unlike the hydrobromide salt, this compound lacks ionic character, reducing water solubility but enhancing lipophilicity, which may improve blood-brain barrier penetration for CNS-targeted therapies .

Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones

For example, methyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate exhibits a melting point >300°C, far exceeding the hydrobromide derivative’s thermal stability . Such structural modifications expand applications in materials science.

Research Findings and Limitations

  • Hydrobromide vs. Hydrochloride : Hydrobromide salts generally exhibit higher bioavailability in preclinical models due to enhanced solubility .
  • Structural Limitations : 3-substituted derivatives (e.g., bromo/chloro variants in ) face synthetic challenges in regioselective functionalization, limiting scalability .
  • Green Chemistry Advances : Solvent-free methods (e.g., Adib’s approach ) reduce environmental impact but require high temperatures, complicating thermolabile product isolation.

Biologische Aktivität

Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide is a derivative of the imidazopyridine family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system. The presence of nitrogen atoms in the structure contributes to its biological activity by facilitating interactions with various biological targets.

1. Anticancer Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, a study reported that several imidazo[1,2-a]pyridine compounds showed potent inhibitory effects against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75.6Apoptosis induction
Compound BA5494.3Cell cycle arrest
Compound CHeLa3.9Inhibition of proliferation

2. Antimicrobial Activity

This compound has shown promising results against various microbial strains. Studies indicate that it possesses antibacterial and antifungal properties. For example, it has been effective against Staphylococcus aureus and Candida albicans.

Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

MicrobeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The compound was administered at varying doses over four weeks. Results showed a significant reduction in tumor size compared to the control group, indicating its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Effectiveness

In another study focusing on antimicrobial activity, this compound was tested against a panel of bacterial and fungal pathogens. The compound exhibited potent activity against multidrug-resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is influenced by their chemical structure. Modifications at various positions on the imidazopyridine scaffold can enhance or diminish their biological effects. For instance:

  • Substituents at the 4-position have been associated with increased anticancer activity.
  • The presence of halogens at specific positions can improve antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation or rearrangement of precursor heterocycles. For example, heating 2-pyridyl-3-arylaminoisoxazol-5-(2H)-ones at 130°C under nitrogen yields imidazo[1,2-a]pyridines. Yields vary with substituents: electron-withdrawing groups (e.g., nitro) reduce reactivity, while bromo substituents require longer reaction times (46–65% yields) . Optimize by adjusting temperature, solvent (ethanol or DMF), and catalyst (e.g., triethylamine).
SubstituentReaction Time (h)Yield (%)Melting Point (°C)
3-Bromophenyl1.546207–209
4-Nitrophenyl2465158–160
3-Methoxycarbonylphenyl346160–163

Q. What spectroscopic and analytical techniques are critical for characterizing Imidazo[1,2-a]pyridin-2(3H)-one derivatives?

  • Methodological Answer : Use 1H/13C NMR to confirm ring substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and NH stretches. Mass spectrometry (MS) verifies molecular ions (e.g., m/z 308.4 for C18H20N4O derivatives) . X-ray crystallography resolves ambiguities in regiochemistry, as seen in imidazo[1,2-a]pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for substituted derivatives?

  • Methodological Answer : Discrepancies arise from steric/electronic effects and purification methods. For example, bulky substituents (e.g., 3-ethoxycarbonylphenyl) reduce yields (40%) due to hindered cyclization . Use high-resolution chromatography (HPLC) or recrystallization in ethanol/DCM to improve purity. Statistical tools like factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) identify optimal conditions .

Q. What computational strategies enhance the design of Imidazo[1,2-a]pyridin-2(3H)-one derivatives with targeted bioactivity?

  • Methodological Answer : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and docking simulations to assess binding affinity to biological targets (e.g., PDE3 for cardiovascular activity) . Tools like COMSOL Multiphysics model reaction kinetics, while AI-driven platforms (e.g., AlphaFold) suggest stable conformers for synthesis .

Q. How can regioselective functionalization at the 2- and 3-positions of the imidazo[1,2-a]pyridine core be achieved?

  • Methodological Answer : Use multicomponent reactions (MCRs) with aldehydes and amines to introduce substituents. For example, potassium persulfate (K₂S₂O₈) and iodine catalyze one-pot reactions with aryl ketones and 2-aminoheterocycles, enabling C-3 acetamide derivatives . Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies brominated intermediates .

Data-Driven Analysis of Pharmacological Potential

Q. What in vitro assays are recommended to evaluate the biological activity of novel derivatives?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., PDE3 for cardiotonic effects) and cell viability assays (MTT/propidium iodide) against cancer lines (e.g., HepG2). For antimicrobial screening, use broth microdilution (MIC90) against Gram-positive bacteria . Validate hits with ADMET prediction models to assess pharmacokinetics and toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.